

4-Bromo-2-fluoro-5-nitrophenol spectral data (1H NMR, 13C NMR)

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Compound of Interest

Compound Name: 4-Bromo-2-fluoro-5-nitrophenol

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An In-depth Technical Guide on 4-Bromo-2-fluoro-5-nitrophenol

For the attention of: Researchers, scientists, and drug development professionals.

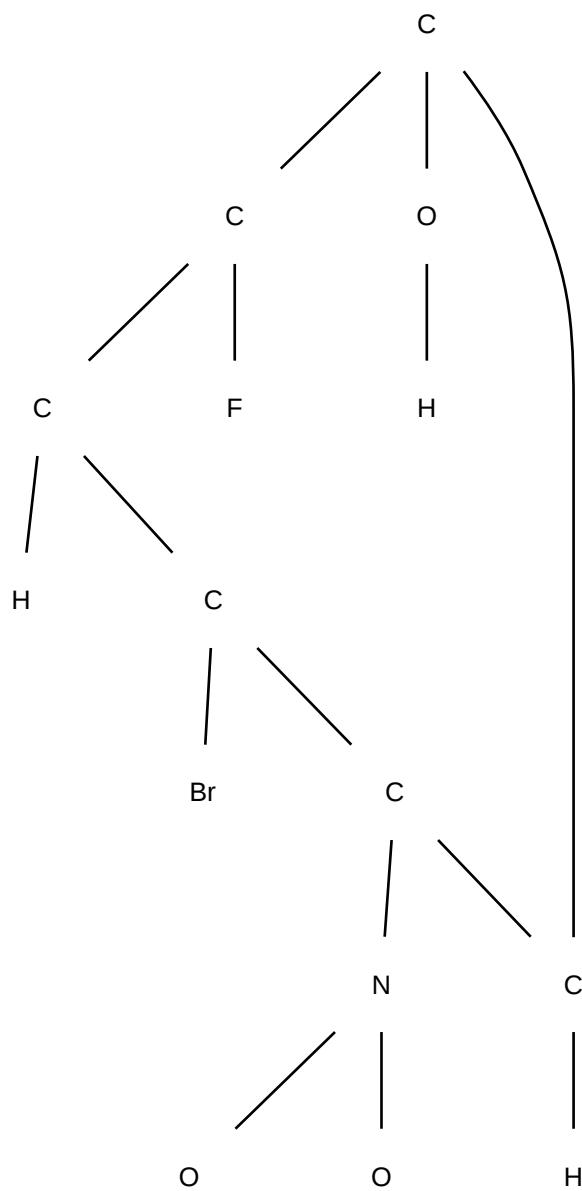
This technical guide provides an overview of the structural and spectral characteristics of **4-Bromo-2-fluoro-5-nitrophenol** (CAS Number: 661463-12-3).^{[1][2]} While extensive searches for publicly available experimental ¹H NMR and ¹³C NMR spectral data for this specific compound have been conducted, no definitive datasets were identified. This suggests that such data may not be readily available in the public domain.

This guide, therefore, presents the molecular structure of **4-Bromo-2-fluoro-5-nitrophenol** and provides a generalized, comprehensive experimental protocol for acquiring the ¹H NMR and ¹³C NMR spectra, which can be applied should a sample of the compound be available.

Molecular Structure

The chemical structure of **4-Bromo-2-fluoro-5-nitrophenol** is depicted below. The molecule consists of a phenol ring substituted with a bromine atom at position 4, a fluorine atom at position 2, and a nitro group at position 5.

Chemical Structure of 4-Bromo-2-fluoro-5-nitrophenol



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Figure 1. Chemical structure of 4-Bromo-2-fluoro-5-nitrophenol.

Spectral Data

As of the latest search, experimental ^1H NMR and ^{13}C NMR spectral data for **4-Bromo-2-fluoro-5-nitrophenol** are not available in public spectral databases. The following tables are provided as a template for researchers who may acquire this data in the future.

Table 1: Predicted ^1H NMR Spectral Data

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Integration	Assignment
Data not available				
Data not available				
Data not available				

Table 2: Predicted ^{13}C NMR Spectral Data

Chemical Shift (δ) ppm	Assignment
Data not available	

Experimental Protocols

The following is a generalized protocol for the acquisition of ^1H and ^{13}C NMR spectra for a small organic molecule like **4-Bromo-2-fluoro-5-nitrophenol**.

Sample Preparation

- Solvent Selection: Choose a suitable deuterated solvent that dissolves the compound and has minimal overlapping signals with the analyte. Common choices include Deuterated Chloroform (CDCl_3), Deuterated Dimethyl Sulfoxide (DMSO-d_6), or Deuterated Acetone (Acetone- d_6).

- Sample Concentration: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.
- Internal Standard: An internal standard, such as Tetramethylsilane (TMS), is often used for referencing the chemical shifts to 0 ppm. Modern NMR instruments can also reference the spectra to the residual solvent peak.

¹H NMR Spectroscopy

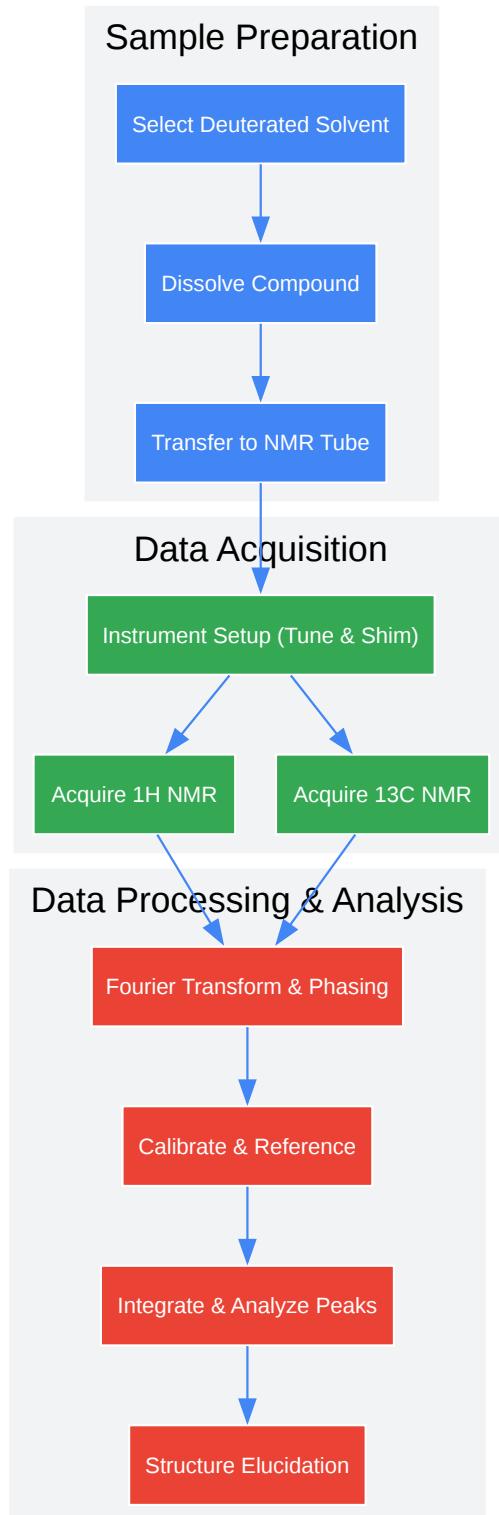
- Instrument Setup:
 - Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.
 - Tune and shim the instrument to ensure a homogeneous magnetic field.
- Acquisition Parameters:
 - Pulse Sequence: A standard single-pulse experiment is typically sufficient.
 - Acquisition Time: Set to 2-4 seconds.
 - Relaxation Delay: Use a delay of 1-5 seconds to allow for full relaxation of the protons.
 - Number of Scans: Acquire a sufficient number of scans (typically 8 to 64) to achieve an adequate signal-to-noise ratio.
- Data Processing:
 - Apply a Fourier transform to the acquired Free Induction Decay (FID).
 - Phase correct the spectrum.
 - Calibrate the chemical shift scale using the internal standard or the residual solvent peak.
 - Integrate the signals to determine the relative number of protons.
 - Analyze the multiplicities and coupling constants to deduce the proton-proton connectivities.

¹³C NMR Spectroscopy

- Instrument Setup:
 - Use the same NMR spectrometer as for the ¹H NMR.
 - Tune the carbon probe and shim the instrument.
- Acquisition Parameters:
 - Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is commonly used to simplify the spectrum to single lines for each unique carbon and to benefit from the Nuclear Overhauser Effect (NOE).
 - Spectral Width: Set a wide spectral width (e.g., 0-220 ppm) to encompass all possible carbon signals.
 - Acquisition Time: Typically 1-2 seconds.
 - Relaxation Delay: A delay of 2-5 seconds is generally used.
 - Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (from several hundred to several thousand) is required to obtain a good signal-to-noise ratio.
- Data Processing:
 - Apply a Fourier transform with an appropriate line broadening factor.
 - Phase correct the spectrum.
 - Calibrate the chemical shift scale.

The following diagram illustrates a general workflow for NMR analysis.

General NMR Experimental Workflow

[Click to download full resolution via product page](#)**Figure 2.** A generalized workflow for NMR analysis.

This guide serves as a foundational resource for researchers working with **4-Bromo-2-fluoro-5-nitrophenol**. While experimental spectral data is currently elusive in the public domain, the provided structural information and experimental protocols offer a solid starting point for future characterization efforts.

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References

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